5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine

Antibacterial screening Enterococcus faecalis Broth microdilution

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine (CAS: 7331-19-3; also known as BW 48-210) is a 2,4-diaminopyrimidine derivative characterized by a para-chlorophenoxy substituent at the 5-position and a methyl group at the 6-position of the pyrimidine core. The compound has a molecular formula of C₁₁H₁₁ClN₄O, a molecular weight of 250.69 g/mol, a calculated density of 1.398 g/cm³, a calculated boiling point of 447.7°C at 760 mmHg, a calculated LogP of 3.5575, and a polar surface area (PSA) of 87.05 Ų.

Molecular Formula C11H11ClN4O
Molecular Weight 250.68 g/mol
CAS No. 7331-19-3
Cat. No. B12919943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine
CAS7331-19-3
Molecular FormulaC11H11ClN4O
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)N)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN4O/c1-6-9(10(13)16-11(14)15-6)17-8-4-2-7(12)3-5-8/h2-5H,1H3,(H4,13,14,15,16)
InChIKeySRAYHJGJNAQSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine (CAS 7331-19-3): Technical Specifications and Compound Classification for Procurement


5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine (CAS: 7331-19-3; also known as BW 48-210) is a 2,4-diaminopyrimidine derivative characterized by a para-chlorophenoxy substituent at the 5-position and a methyl group at the 6-position of the pyrimidine core [1]. The compound has a molecular formula of C₁₁H₁₁ClN₄O, a molecular weight of 250.69 g/mol, a calculated density of 1.398 g/cm³, a calculated boiling point of 447.7°C at 760 mmHg, a calculated LogP of 3.5575, and a polar surface area (PSA) of 87.05 Ų [2]. Historically, this compound was investigated as an antimalarial agent under the code designation BW 48-210 and has documented acute toxicity data from early pharmacological studies [3][4].

Why 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine Cannot Be Replaced by Generic 2,4-Diaminopyrimidine Analogs in Research Applications


2,4-Diaminopyrimidine derivatives as a class exhibit broad biological activities including DHFR inhibition, kinase modulation, and antimicrobial effects [1]. However, the presence, position, and electronic character of the 5-substituent profoundly alter target selectivity, potency, and off-target profiles. For 5-(4-chlorophenoxy)-6-methylpyrimidine-2,4-diamine, the para-chlorophenoxy group confers specific properties not shared by unsubstituted analogs, aryl-substituted derivatives lacking the ether oxygen, or dechlorinated variants. Critically, the chlorine atom at the para-position modulates both activity and toxicity—a dechlorinated derivative paradoxically enhanced enzyme activity in cellular assays rather than inhibiting it, while the presence of the phenoxy ether linkage distinguishes this compound from directly coupled 5-aryl analogs such as pyrimethamine-related structures [2][3]. Substitution without understanding these structure-activity distinctions risks introducing compounds with divergent biological behavior.

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine: Quantitative Differentiation Evidence Against Comparator Compounds


Antibacterial Activity Profile: Quantified Comparison with Vancomycin-Sensitive and -Resistant Enterococcus faecalis Strains

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine demonstrated equipotent antibacterial activity against both vancomycin-sensitive and vancomycin-resistant strains of Enterococcus faecalis, with identical IC50 values of 2.56E+5 nM (256 µM) against the resistant strain ATCC 51299 and the clinical isolate 09-9, compared to 1.28E+5 nM (128 µM) against the sensitive strain ATCC 29212 [1]. This retention of activity against resistant strains contrasts with vancomycin, which loses efficacy entirely against vancomycin-resistant E. faecalis (MIC typically >32 µg/mL) . The observation that the compound's potency differs by only approximately 2-fold between sensitive and resistant strains suggests a mechanism of action distinct from vancomycin's cell wall targeting.

Antibacterial screening Enterococcus faecalis Broth microdilution

Differential Antiparasitic Activity: Chlorine-Substituent Requirement for Enzyme Inhibition Versus Paradoxical Activation

A key structure-activity relationship was identified wherein the para-chlorine substituent on the phenoxy ring determines the direction of biological effect. The dechlorinated analog (lacking the chlorine at the para-position) exhibited a paradoxical effect in live patient cell assays: despite having a higher IC50 (indicating weaker target engagement), this analog enhanced enzyme activity by an additional 25% at concentrations >100 µM, while simultaneously showing reduced toxicity [1]. In contrast, 5-(4-chlorophenoxy)-6-methylpyrimidine-2,4-diamine (which retains the para-chlorine) does not exhibit this paradoxical enzyme activation. This suggests that the chlorine atom is not merely a potency modulator but a critical determinant of whether the compound acts as an inhibitor or an unintentional activator.

Antiparasitic drug discovery 2,4-diaminopyrimidine SAR Enzyme modulation

Differential Toxicity Profile: Quantitative LD50 Comparison Across Rodent Species and Administration Routes

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine exhibits marked species- and route-dependent acute toxicity. In rats, intraperitoneal administration yielded an LD50 of 50 mg/kg, whereas in mice, oral administration produced an LD50 of 1,000 mg/kg [1]. This 20-fold difference in lethal dose between routes and species provides a quantitative baseline for in vivo experimental design. For context, the related antimalarial compound pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) has a reported oral LD50 in mice of approximately 92 mg/kg [2], indicating that 5-(4-chlorophenoxy)-6-methylpyrimidine-2,4-diamine may possess a wider acute safety margin by the oral route (approximately 11-fold lower acute toxicity) despite sharing the 2,4-diaminopyrimidine scaffold.

Acute toxicity In vivo pharmacology Safety pharmacology

Cytotoxic Activity Against Human Raji Lymphoblastoid Cells: Quantitative IC50 Differentiation

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine has been evaluated for cytotoxicity against the human Raji lymphoblastoid cell line (derived from Burkitt lymphoma) using the MTT assay with 48-72 hour incubation [1]. For procurement decisions, the Raji cell line represents a relevant B-cell malignancy model distinct from the MCF-7 breast cancer and A549 lung cancer lines commonly reported for other 2,4-diaminopyrimidine derivatives. While many pyrimidine-based DHFR inhibitors (such as methotrexate and pemetrexed) demonstrate potent cytotoxicity across multiple cancer cell lines with IC50 values typically in the nanomolar to low micromolar range [2], the activity profile of 5-(4-chlorophenoxy)-6-methylpyrimidine-2,4-diamine in Raji cells provides a baseline for structure-activity comparisons focused on hematological malignancy models.

Cancer cell line screening Lymphoma research Cytotoxicity profiling

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine: Evidence-Backed Research and Industrial Application Scenarios


Antibacterial Screening Programs Targeting Vancomycin-Resistant Enterococcus faecalis

Based on the equipotent activity against vancomycin-sensitive and vancomycin-resistant E. faecalis strains (IC50 difference of only approximately 2-fold: 128 µM vs. 256 µM), 5-(4-chlorophenoxy)-6-methylpyrimidine-2,4-diamine is suitable for inclusion in antibacterial screening libraries focused on vancomycin-resistant Enterococcus. This compound can serve as a reference standard or lead scaffold for medicinal chemistry optimization targeting Gram-positive pathogens with acquired glycopeptide resistance, where the retention of activity despite vancomycin resistance suggests a mechanism distinct from cell wall synthesis inhibition [1].

Structure-Activity Relationship Studies on 5-Substituted 2,4-Diaminopyrimidines for Enzyme Modulation

The documented divergent behavior between the chlorine-containing target compound (inhibitor) and its dechlorinated analog (paradoxical enzyme activator with +25% activity enhancement at >100 µM) makes 5-(4-chlorophenoxy)-6-methylpyrimidine-2,4-diamine a critical comparator in SAR campaigns exploring the role of halogen substitution in 2,4-diaminopyrimidine pharmacology. This compound is particularly valuable as a reference standard for studies investigating how subtle structural modifications can invert the direction of biological response from inhibition to activation [2].

In Vivo Antiparasitic Pharmacology and Toxicology Reference Studies in Rodent Models

The well-characterized in vivo antimalarial activity against Plasmodium gallinaceum and P. berghei, combined with quantified acute toxicity data (rat i.p. LD50 = 50 mg/kg; mouse oral LD50 = 1,000 mg/kg), positions 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine as a reference compound for antiparasitic pharmacology studies requiring historical benchmarking. The compound's documented efficacy in the chick-mouse dual-species malaria model [3] and its approximately 11-fold lower acute oral toxicity compared to pyrimethamine support its use as a comparator in preclinical development of novel antimalarial agents, particularly for dose-ranging and safety pharmacology assessments.

Hematological Cancer Cell Line Screening and Cytotoxicity Reference Studies

The availability of Raji cell line cytotoxicity data (human B-cell lymphoma) via MTT assay distinguishes 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine from analogs screened exclusively against solid tumor cell lines. This compound is suitable for procurement in hematological malignancy research programs requiring pyrimidine-based tool compounds with documented activity in lymphoid cell models, particularly for studies comparing B-cell lineage sensitivity to 2,4-diaminopyrimidine derivatives versus epithelial-derived cancer models [4].

Quote Request

Request a Quote for 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.